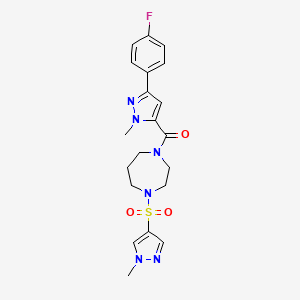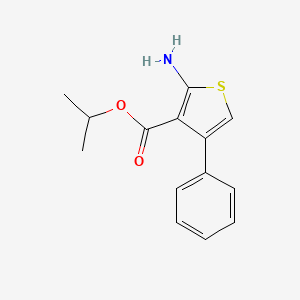
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.35 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a thiophene ring substituted with an amino group, a phenyl group, and an isopropyl ester group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.
Substitution Reactions: The phenyl group and the amino group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents on the thiophene ring.
Esterification: The final step involves the esterification of the carboxyl group with isopropyl alcohol to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes .
相似化合物的比较
Similar Compounds
Isopropyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Isopropyl 2-amino-4-ethylthiophene-3-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.
Isopropyl 2-amino-4-benzylthiophene-3-carboxylate: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in proteomics research and drug discovery .
属性
IUPAC Name |
propan-2-yl 2-amino-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTXADKTKIRQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
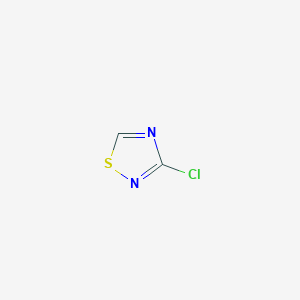
![methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2938683.png)
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)
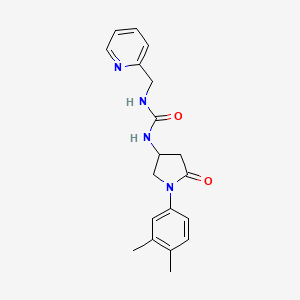
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2938691.png)
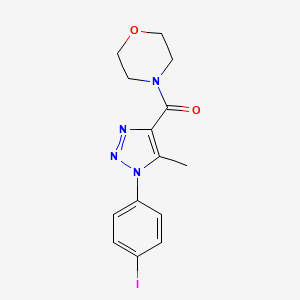
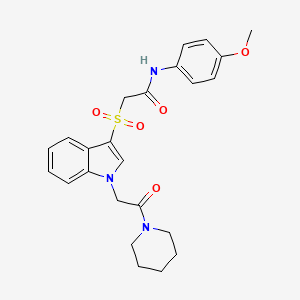
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2938695.png)
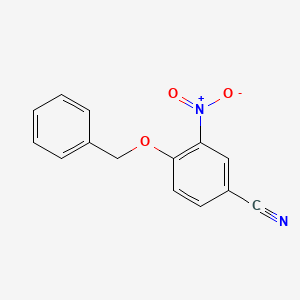
![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2938698.png)
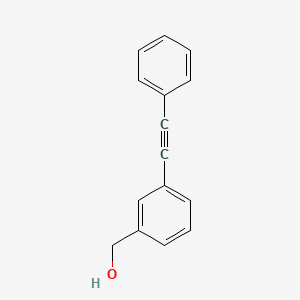
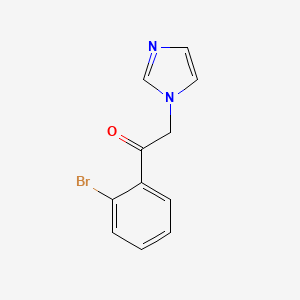
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
